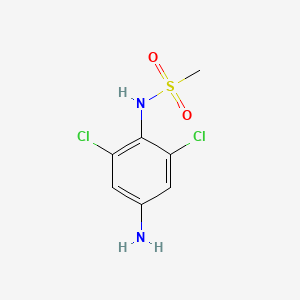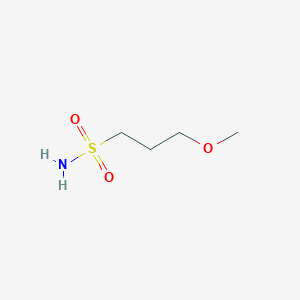![molecular formula C11H16F2N2 B3306403 [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 926270-89-5](/img/structure/B3306403.png)
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Übersicht
Beschreibung
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine , also known by its IUPAC name N~1~- (3,4-difluorobenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine , is a chemical compound with the CAS Number 926270-89-5 . Its molecular weight is approximately 214.26 g/mol . This compound falls within the class of organic amines and exhibits interesting properties.
Synthesis Analysis
The synthesis of [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves the reaction of N,N-dimethyl-1,2-ethanediamine with 3,4-difluorobenzyl chloride . The resulting product is a tertiary amine with a dimethylaminoethyl group attached to a 3,4-difluorophenylmethyl moiety .
Molecular Structure Analysis
The compound’s molecular structure consists of a central ethanediamine backbone, with the 3,4-difluorophenylmethyl group and the dimethylaminoethyl group branching off. The fluorine atoms on the phenyl ring contribute to its unique properties .
Chemical Reactions Analysis
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can participate in various chemical reactions, including nucleophilic substitution, reductive amination, and complexation reactions. Its reactivity depends on the functional groups attached to the central amine .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Environmental and Water Treatment Applications
Amines, including those structurally related to [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine, have been evaluated for their presence in environmental waters and their potential toxicity. Amine-based compounds are investigated for their sources, concentrations, and fate in aquatic environments. The emergence of amine-based post-combustion CO2 capture technologies has also raised concerns about their environmental impact, particularly as potential new sources of amines in the environment. Research suggests that at current environmental concentrations, amines are not likely to pose a toxicological concern to aquatic life. However, their role as precursors in the formation of nitrosamines and nitramines could represent a contamination risk for drinking water supplies, highlighting the need for further study on their prevalence and toxicity in natural waters (Poste, Grung, & Wright, 2014).
Biomedical Research and Applications
In biomedical research, amines and amine-related compounds are of interest due to their biological activity and potential therapeutic applications. For example, studies on amyloid imaging in Alzheimer's disease have explored the use of compounds that include amine functionalities for in vivo imaging of amyloid in the brain. These studies have contributed significantly to understanding the pathophysiological mechanisms and progression of Alzheimer's disease and have potential implications for early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Industrial and Chemical Applications
Amines play a crucial role in various industrial applications, including electrochemical processes, where they serve as intermediates or catalysts. The electrofluorination of organic compounds, for example, involves mechanisms that could be relevant to understanding the reactivity and potential applications of [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine in synthetic chemistry and materials science (Gambaretto, Napoli, Scipioni, & Conte, 1982).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWXDXKVROFRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172302 | |
| Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | |
CAS RN |
926270-89-5 | |
| Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926270-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(3,4-Difluorophenyl)methyl]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)





![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)
